2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone
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Overview
Description
2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone is an organic compound that features a methoxyphenyl group and a pyrazolyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired product under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-hydroxyphenyl)-1-(1H-pyrazol-1-yl)ethanone or 2-(4-carboxyphenyl)-1-(1H-pyrazol-1-yl)ethanone.
Reduction: 2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and pyrazolyl groups can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)-1-(1H-pyrazol-1-yl)ethanone
- 2-(4-carboxyphenyl)-1-(1H-pyrazol-1-yl)ethanone
- 2-(4-methoxyphenyl)-1-(1H-imidazol-1-yl)ethanone
Uniqueness
2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone is unique due to the presence of both methoxyphenyl and pyrazolyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and potential for hydrogen bonding, while the pyrazolyl group provides a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-pyrazol-1-ylethanone |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-5-3-10(4-6-11)9-12(15)14-8-2-7-13-14/h2-8H,9H2,1H3 |
InChI Key |
BNBCCOMFNLWOOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2C=CC=N2 |
Origin of Product |
United States |
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